molecular formula C7H6O4S B348492 5-Methylthiophene-2,3-dicarboxylic acid CAS No. 46029-22-5

5-Methylthiophene-2,3-dicarboxylic acid

Cat. No. B348492
CAS RN: 46029-22-5
M. Wt: 186.19g/mol
InChI Key: QJPLLRMTCIBCFS-UHFFFAOYSA-N
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Description

5-Methylthiophene-2,3-dicarboxylic acid is a chemical compound with the CAS Number 46029-22-5 . It has a molecular weight of 186.19 and its IUPAC name is 5-methyl-2,3-thiophenedicarboxylic acid . It is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6O4S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) and the InChI key is QJPLLRMTCIBCFS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 210-212 degrees .

Scientific Research Applications

  • Radioprotective and Anticancer Agents : Novel sulfur heterocyclic compounds, including derivatives of 5-substituted amino-3-methylthiophene-2,4-dicarboxylic acid, have been synthesized and tested for radioprotective and anticancer activities. Some compounds exhibited significant activities against EAC cells, and one showed radioprotective activity (Ghorab et al., 2006).

  • Microbial Metabolism in Crude Oils and Bitumens : Bacterial metabolism of thiophenes with a methyl substituent led to the formation of 5-methyl-2-thiophenecarboxylic acid, which was further oxidized to 2,5-thiophenedicarboxylic acid. This acid supported the growth of a mixed microbial population and was partially converted to sulfate (Fedorak et al., 1996).

  • Preparation Processes for Derivatives : A safe and efficient process has been developed for the preparation of ethyl 2-methylthiophene-3-carboxylate, a related compound, providing operational simplicity and avoiding the use of strong bases (Kogami & Watanabe, 2011).

  • Water-Soluble Polythiophene Carboxylic Acids : The solution properties of water-soluble poly(3-thiophene acetic acid) and its copolymers were studied, revealing pH-induced abrupt conformational changes from aggregated to extended states (Kim et al., 1999).

  • Directed Lithiation for Thiophene Derivatives : Lithiation of 3-methylthiophene has been shown to be highly selective at the 5-position, leading to high yields of 2,4-disubstituted thiophenes (Smith & Barratt, 2007).

  • Tricarbonyl Rhenium(I) Heteronuclear Complexes : The synthesis and characterization of tricarbonyl rhenium(I) heteronuclear complexes with multidentate bridging ligands, including those containing carboxylic acid, have been explored for their absorption, emission, and magnetic properties (Peng et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-methylthiophene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPLLRMTCIBCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648164
Record name 5-Methylthiophene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46029-22-5
Record name 5-Methylthiophene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylthiophene-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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